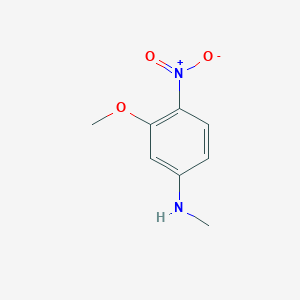

3-甲氧基-N-甲基-4-硝基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-methoxy-N-methyl-4-nitroaniline is a chemical compound with the molecular formula C8H10N2O3 . It is used in the synthesis of insensitive explosives .

Synthesis Analysis

The synthesis of 3-methoxy-N-methyl-4-nitroaniline involves several steps. The first step is N-demethylation, which involves the removal of a methyl group from the nitrogen atom, resulting in the formation of 4-nitroaniline and formaldehyde . The second step is a monooxygenation reaction, which transforms 4-nitroaniline to 4-aminophenol . The third step involves oxidative deamination, which removes the amine group from 4-aminophenol, resulting in the formation of 1, 2, 4-benzenetriol .Molecular Structure Analysis

The molecular structure of 3-methoxy-N-methyl-4-nitroaniline consists of a benzene ring substituted with a methoxy group, a nitro group, and a methylamine group .Chemical Reactions Analysis

The chemical reactions involving 3-methoxy-N-methyl-4-nitroaniline are primarily related to its use in the synthesis of insensitive explosives . The compound undergoes various reactions, including N-demethylation, monooxygenation, and oxidative deamination .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-methoxy-N-methyl-4-nitroaniline include a molecular weight of 182.18 , and it is insoluble in water .科学研究应用

Dye and Pigment Synthesis

This compound is used as an intermediate in the synthesis of various dyes and pigments. It plays a crucial role in the formation of complex molecules that are used in coloring textiles, plastics, and other materials .

Molluscicidal Agent

Research has shown that 3-methoxy-N-methyl-4-nitroaniline can act as a molluscicidal agent, which means it can be used to control or eliminate mollusks like snails and slugs that are often pests in agriculture .

Hemolytic Anemia Studies

It has been utilized in studies related to hemolytic anemia, a condition where red blood cells are destroyed faster than they can be made .

Insensitive Explosives

This chemical has been added to the synthesis of insensitive explosives to reduce the melting temperature of energetic materials, making them safer to handle .

Proteomics Research

It is also a product used in proteomics research, which involves the study of proteomes and their functions .

Pharmaceutical Testing

3-methoxy-N-methyl-4-nitroaniline is used for pharmaceutical testing as a high-quality reference standard to ensure accurate results in drug development .

作用机制

未来方向

属性

IUPAC Name |

3-methoxy-N-methyl-4-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-9-6-3-4-7(10(11)12)8(5-6)13-2/h3-5,9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AENGNOMTDAOEGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)[N+](=O)[O-])OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-methyl-4-nitroaniline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1359045.png)

amine](/img/structure/B1359065.png)